molecular formula C5H8Br2 B2512120 (1S,2R)-2-Bromo-1-(bromomethyl)-1-methylcyclopropane CAS No. 1969288-64-9

(1S,2R)-2-Bromo-1-(bromomethyl)-1-methylcyclopropane

Cat. No. B2512120
M. Wt: 227.927
InChI Key: RHKKJPVXVNWTTN-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1S,2R)-2-Bromo-1-(bromomethyl)-1-methylcyclopropane” is a chemical compound with the CAS Number: 1969288-64-9 . It has a molecular weight of 227.93 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8Br2/c1-5(3-6)2-4(5)7/h4H,2-3H2,1H3/t4-,5+/m1/s1 . The InChI key is RHKKJPVXVNWTTN-UHNVWZDZSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 227.93 .

Scientific Research Applications

Synthesis and Chemical Transformations

Cyclopropane derivatives, including those with specific stereochemistry such as (1S,2R)-2-Bromo-1-(bromomethyl)-1-methylcyclopropane, are crucial in the synthesis of biologically active molecules. For instance, the synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moieties have demonstrated the ring-opening reactions of cyclopropane in the presence of bromine, leading to effective inhibitors for carbonic anhydrase and acetylcholinesterase enzymes, which are significant in treating neurological diseases (Boztaş et al., 2019). Similarly, the development of versatile cis- and trans-dicarbon-substituted chiral cyclopropane units highlights the compound's utility in restricting the conformation of biologically active compounds to improve activity (Kazuta, Matsuda, & Shuto, 2002).

Modulation of Ethylene Action in Agriculture

The study of 1-methylcyclopropene (1-MCP), a closely related compound, offers insights into the inhibition of ethylene action, which is critical in delaying the ripening and senescence of fruits and vegetables. This inhibition extends the shelf life of various agricultural products, showcasing potential applications in food preservation and agricultural technologies (Watkins, 2006). 1-MCP's ability to delay the yellowing of broccoli florets and inhibit enzyme activities involved in ethylene biosynthesis further demonstrates the cyclopropane derivatives' significance in understanding and controlling plant physiology (Ma et al., 2009).

Insights into Radical Formation and Catalysis

Research on bromomethylcyclopropane derivatives on oxygen-covered substrates provides fundamental insights into the lifetimes of radical intermediates, crucial for heterogeneous oxidation catalysis. This research explores the stability and reactivity of radical intermediates, contributing to the understanding of catalysis and reaction mechanisms on surfaces (Levinson et al., 2001).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(1S,2R)-2-bromo-1-(bromomethyl)-1-methylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2/c1-5(3-6)2-4(5)7/h4H,2-3H2,1H3/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKKJPVXVNWTTN-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@H]1Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-2-Bromo-1-(bromomethyl)-1-methylcyclopropane

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